molecular formula C11H11NO3 B2563919 3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid CAS No. 127267-57-6

3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid

Cat. No.: B2563919
CAS No.: 127267-57-6
M. Wt: 205.213
InChI Key: ARPWLTXDPCHBLE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid is a chemical compound with the CAS Number: 127267-57-6 . It has a molecular weight of 205.21 . The IUPAC name for this compound is 3,3-dimethyl-2-oxoindoline-6-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO3/c1-11(2)7-4-3-6(9(13)14)5-8(7)12-10(11)15/h3-5H,1-2H3,(H,12,15)(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 295-300°C . The compound is stored at room temperature .

Scientific Research Applications

Oligomerization and Reaction Studies

  • Research has shown that indole derivatives, including structures related to 3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid, undergo complex oligomerization processes in acidic conditions. For instance, indole-3-carbinol, a structurally related compound, forms a range of oligomeric products under acidic conditions, revealing the potential for similar compounds to undergo unique reactions leading to the formation of novel structures with potential biological activities (Grose & Bjeldanes, 1992).

Crystal Structure Analysis

  • The crystal structure of indole derivatives provides insights into their molecular interactions. For example, the crystal structure of indole-3-carboxylic acid highlights the presence of centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, demonstrating how subtle changes in molecular structure can influence molecular packing and interactions, which is crucial for the development of new materials and drugs (Smith, Wermuth, & Healy, 2003).

Chemical Synthesis and Modifications

  • Indole derivatives, including those similar to this compound, serve as key intermediates in the synthesis of complex molecules. For instance, the reaction of indole derivatives with thiols in the presence of trifluoroacetic acid leads to various adducts, showcasing the versatility of indole compounds in organic synthesis and the potential for creating a wide array of chemically and biologically significant molecules (Mutulis et al., 2008).

Electrochemical Studies

  • Electrochemical oxidation studies of indole-3-acetic acid, a compound with similarities to this compound, provide insights into the mechanisms and products formed in acidic media. These studies are crucial for understanding the electrochemical behavior of indole derivatives, which can be applied in the development of sensors, batteries, and other electrochemical devices (Hu & Dryhurst, 1993).

Advanced Materials and Supramolecular Chemistry

  • The study of indole derivatives extends to the development of advanced materials. For example, the supramolecular behavior of mono-substituted salicylic acids, which share functional group similarities with indole carboxylic acids, reveals complex packing arrangements in crystal structures. This knowledge contributes to the design of molecular materials with tailored properties for applications in nanotechnology, drug delivery, and more (Montis & Hursthouse, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the study and development of compounds like 3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid could be a promising area of research in the future.

Properties

IUPAC Name

3,3-dimethyl-2-oxo-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-11(2)7-4-3-6(9(13)14)5-8(7)12-10(11)15/h3-5H,1-2H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPWLTXDPCHBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)C(=O)O)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127267-57-6
Record name 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid
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